

Unveiling the Structural Landscape of Halogenated Benzoic Acids: A Comparative Guide

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Compound of Interest

Compound Name: *3-Bromo-6-chloro-2-fluorobenzoic acid*

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For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional arrangement of molecules is paramount. The X-ray crystal structure of pharmacologically relevant scaffolds, such as halogenated benzoic acids, provides invaluable insights into their intermolecular interactions and potential binding affinities. This guide offers a comparative analysis of the crystal structure of 2-Chloro-6-fluorobenzoic acid, a close analog to **3-Bromo-6-chloro-2-fluorobenzoic acid**, alongside other halogenated derivatives, supported by experimental data.

While a definitive crystal structure for **3-Bromo-6-chloro-2-fluorobenzoic acid** is not publicly available, the analysis of its close structural analogs offers significant predictive power. This guide leverages the detailed crystallographic data of 2-Chloro-6-fluorobenzoic acid to draw meaningful comparisons and shed light on the structural nuances governed by halogen substitution.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloro-6-fluorobenzoic acid, providing a benchmark for understanding the solid-state conformation of similar molecules.

Parameter	2-Chloro-6-fluorobenzoic acid[1]
Chemical Formula	C ₇ H ₄ ClFO ₂
Molecular Weight	174.55 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	3.7655 (2)
b (Å)	13.9660 (7)
c (Å)	13.2300 (7)
β (°)	98.034 (3)
Volume (Å ³)	688.92 (6)
Z	4
Temperature (K)	200

The Impact of Halogen Substitution on Crystal Packing

In the crystal structure of 2-Chloro-6-fluorobenzoic acid, the molecules form classic carboxylic acid dimers through O—H...O hydrogen bonds. These dimers are further interconnected by C—H...F contacts, creating undulating sheets.[1] The interplay of these non-covalent interactions dictates the overall packing arrangement. The substitution of a hydrogen atom with a bromine atom at the 3-position and a chlorine atom at the 6-position, as in the target molecule, is expected to introduce additional steric and electronic effects. These changes would likely influence the intermolecular contacts, potentially leading to variations in the unit cell dimensions and overall crystal packing.

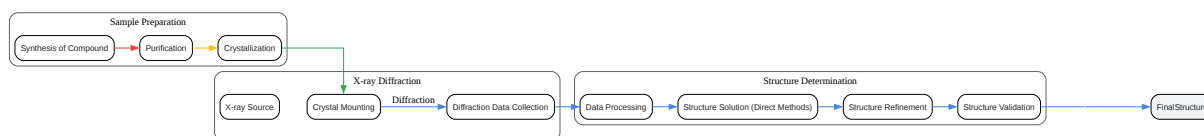
Theoretical studies on 2-chloro-6-fluorobenzoic acid and related compounds have highlighted the conformational preferences of the carboxylic acid group relative to the halogenated benzene ring.[2] The planarity and relative orientation of the carboxylic acid group are sensitive

to the nature and position of the halogen substituents, which in turn affects the hydrogen bonding motifs observed in the crystal lattice.

Experimental Protocol: X-ray Crystal Structure Determination

The determination of the crystal structure for compounds like 2-Chloro-6-fluorobenzoic acid typically follows a standardized experimental workflow.

1. **Crystallization:** Single crystals suitable for X-ray diffraction are grown from a saturated solution of the compound. This is often achieved through slow evaporation of a suitable solvent, such as toluene or ethanol, at a controlled temperature.
2. **Data Collection:** A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. For the structure of 2-Chloro-6-fluorobenzoic acid, a Bruker APEXII CCD diffractometer was utilized.^[1] The crystal is cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays (e.g., Mo K α radiation) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A series of images are collected to capture the complete diffraction pattern.
3. **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters until a final, accurate crystal structure is obtained.^[1]



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A simplified workflow for X-ray crystal structure determination.

This guide provides a foundational understanding of the crystal structure of a key halogenated benzoic acid derivative. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents, where a deep understanding of molecular architecture is critical for success.

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